![molecular formula C11H10N2O2 B6429754 N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 66301-99-3](/img/structure/B6429754.png)
N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(3-methyl-1,2-oxazol-5-yl)benzamide” were not found, benzoxazole derivatives, which are structurally similar, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.21 g/mol. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
N-(3-methyl-1,2-oxazol-5-yl)benzamide has a wide range of applications in scientific research. It is used as a building block for a variety of chemical reactions, and it is also employed to study the mechanism of action of various compounds and proteins. This compound has been used to study the mechanism of action of various enzymes, including proteases, kinases, and phosphatases. It has also been used to study the binding of various ligands to proteins.
Mechanism of Action
Target of Action
It is known that isoxazole derivatives can have a wide range of biological effects . For instance, some isoxazole compounds have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .
Mode of Action
The supramolecular architectures of amide-containing compounds like n-(3-methylisoxazol-5-yl)benzamide are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .
Biochemical Pathways
It is known that isoxazole compounds can have a significant impact on various biochemical pathways .
Result of Action
It is known that isoxazole compounds can have a wide range of biological effects .
Action Environment
The action of N-(3-methylisoxazol-5-yl)benzamide can be influenced by various environmental factors. For instance, the presence of DMSO resulted in the formation of a distinct form of a similar compound, where the solvent molecule disrupted amide-amide interactions . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Advantages and Limitations for Lab Experiments
The use of N-(3-methyl-1,2-oxazol-5-yl)benzamide in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low cost. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Future Directions
The use of N-(3-methyl-1,2-oxazol-5-yl)benzamide in scientific research is still in its infancy, and there are many potential future directions. One potential direction is to study the binding of this compound to various proteins in order to better understand their mechanism of action. Another potential direction is to explore the use of this compound in drug design, as it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent. Finally, further research could be done to explore the potential of this compound as a diagnostic agent, as it has been shown to bind to specific proteins and modulate their activity.
Synthesis Methods
N-(3-methyl-1,2-oxazol-5-yl)benzamide is synthesized from the reaction of 3-methyl-1,2-oxazole with benzamide. The reaction is carried out in the presence of an acid catalyst and is typically performed in an organic solvent such as dichloromethane or diethyl ether. The reaction is typically carried out at room temperature, and the resulting product is a white solid.
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(15-13-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADOEQYBQMUJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496615 |
Source
|
Record name | N-(3-Methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66301-99-3 |
Source
|
Record name | N-(3-Methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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